molecular formula C14H12N2O3 B1269846 2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide CAS No. 571158-97-9

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

Cat. No. B1269846
CAS RN: 571158-97-9
M. Wt: 256.26 g/mol
InChI Key: JSRJQMPXDZBFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide” is an organic compound with the chemical formula C14H12N2O3 . It has potential applications in scientific research and industry due to its unique properties, including its ability to act as a ligand for various biological molecules.


Molecular Structure Analysis

The molecular formula of “2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide” is C14H12N2O3 . The compound has a number of freely rotating bonds, hydrogen bond acceptors, and hydrogen bond donors . For a detailed molecular structure, it’s recommended to refer to chemical databases .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 361.3±42.0 °C at 760 mmHg, and a flash point of 172.3±27.9 °C . It also has certain solubility properties and specific refractive index .

Scientific Research Applications

Synthetic Strategies of Benzoxazoles

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .

Antioxidant Activity

Some benzamide compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Antibacterial Activity

Benzamide compounds have been tested for their in vitro growth inhibitory activity against different bacteria . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Antimicrobial Agents

2-Aminobenzamide derivatives have been synthesized and evaluated as antimicrobial agents . These compounds can be used in the treatment of various infections caused by microbes .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Amide compounds have been used in drug discovery . They have been widely used in medical, industrial, biological and potential drug industries .

properties

IUPAC Name

2-amino-N-(1,3-benzodioxol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c15-11-4-2-1-3-10(11)14(17)16-9-5-6-12-13(7-9)19-8-18-12/h1-7H,8,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJQMPXDZBFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357356
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2H-1,3-benzodioxol-5-yl)benzamide

CAS RN

571158-97-9
Record name 2-Amino-N-(2H-1,3-benzodioxol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(1,3-dioxaindan-5-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.